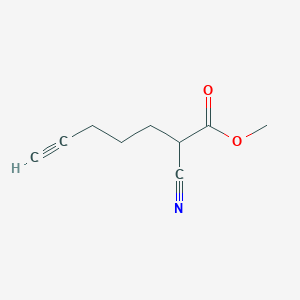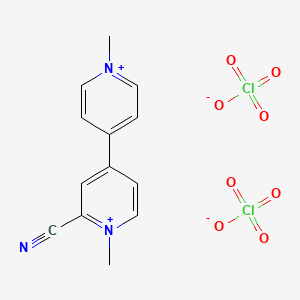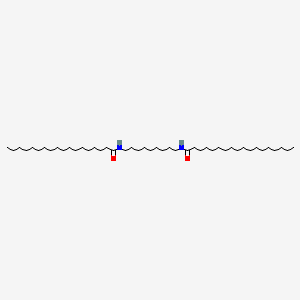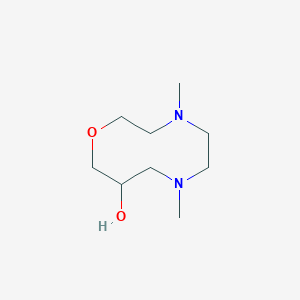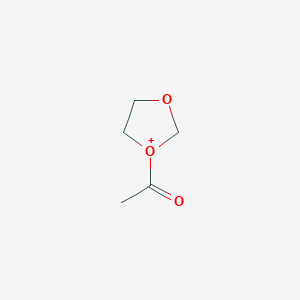
1-Acetyl-1,3-dioxolan-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,3-dioxolan-1-ium is a heterocyclic compound featuring a five-membered ring with two oxygen atoms and one acetyl group. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetyl-1,3-dioxolan-1-ium can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of orthoesters or molecular sieves can enhance water removal, and catalysts like zirconium tetrachloride (ZrCl4) are used for their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-1,3-dioxolan-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Wissenschaftliche Forschungsanwendungen
1-Acetyl-1,3-dioxolan-1-ium has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: Research into its potential as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 1-Acetyl-1,3-dioxolan-1-ium exerts its effects involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals or ketals, which can be selectively deprotected under acidic conditions . This stability against nucleophiles and bases makes it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Similar in structure but with a six-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a peroxide.
Uniqueness: 1-Acetyl-1,3-dioxolan-1-ium is unique due to its five-membered ring structure and the presence of an acetyl group, which imparts specific reactivity and stability characteristics. Its ability to form stable cyclic acetals and ketals distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
163401-26-1 |
|---|---|
Molekularformel |
C5H9O3+ |
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
1-(1,3-dioxolan-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C5H9O3/c1-5(6)8-3-2-7-4-8/h2-4H2,1H3/q+1 |
InChI-Schlüssel |
FHCTYBDJPIWMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O+]1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



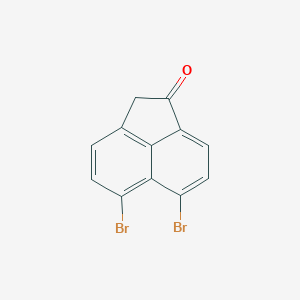

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

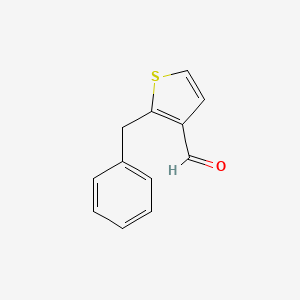

![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
![[Oxetane-3,3-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283143.png)

